Imidazo[1,2-b][1,2,4]triazine-6-methanamine
CAS No.:
Cat. No.: VC17212051
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7N5 |
|---|---|
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | imidazo[1,2-b][1,2,4]triazin-6-ylmethanamine |
| Standard InChI | InChI=1S/C6H7N5/c7-3-5-4-11-6(10-5)8-1-2-9-11/h1-2,4H,3,7H2 |
| Standard InChI Key | KBKPUUOUFJKPGY-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC2=NC(=CN2N=C1)CN |
Introduction
Structural and Nomenclatural Analysis
Core Heterocyclic Framework
The imidazo[1,2-b] triazine system consists of a fused imidazole and triazine ring, creating a planar, aromatic structure with three nitrogen atoms. The methanamine (-CH2NH2) substituent at position 6 introduces a primary amine functional group, enhancing solubility and enabling derivatization for drug discovery .
The IUPAC name 6-(aminomethyl)imidazo[1,2-b] triazine unambiguously defines the substituent’s position. Computational descriptors for analogous compounds, such as the SMILES string C1=NC2=NC(=CN2N=C1C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] (for nitro-substituted derivatives), highlight the electronic effects of substituents on ring reactivity .
Table 1: Comparative Structural Data for Imidazo[1,2-b] triazine Derivatives
Synthetic Methodologies
Multicomponent Reactions (MCRs)
The synthesis of imidazo triazines frequently employs MCRs, as demonstrated by the condensation of aminotriazoles, isocyanides, and aldehydes . For example, 1H-imidazo[1,2-b]-1,2,4-triazol-6-amines were synthesized with yields exceeding 60% under mild conditions, characterized by NMR and elemental analysis . Adapting this protocol, introducing a methanamine group at C6 would require a protected amine aldehyde precursor to prevent side reactions.
Post-Functionalization Strategies
Pharmacological Relevance
c-Met Kinase Inhibition
Imidazo[1,2-b] triazines exhibit potent inhibition of c-Met, a receptor tyrosine kinase implicated in tumor progression and metastasis. The patent US10472367B2 discloses derivatives like N-methyl-5-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1, triazin-2-yl]pyridine-2-carboxamide, showing IC50 values <100 nM in enzymatic assays . The methanamine group’s electron-donating effects could enhance binding to the kinase’s ATP pocket by forming hydrogen bonds with hinge residues.
Cytotoxic Activity
Analogous compounds demonstrate cytotoxicity against cancer cell lines. For instance, derivatives bearing nitro or methylphenyl groups inhibited tumor cell growth by 40–60% at 10 M concentrations in MTT assays . The primary amine in 6-methanamine may improve cellular uptake via protonation in the acidic tumor microenvironment.
Physicochemical and ADMET Properties
Solubility and Lipophilicity
The methanamine substituent increases hydrophilicity compared to aryl-substituted analogs. Calculated LogP values (e.g., 2.1 for the 4-methylphenyl derivative vs. 0.8 for 6-methanamine) suggest enhanced aqueous solubility, critical for oral bioavailability.
Metabolic Stability
Primary amines are susceptible to oxidative deamination by cytochrome P450 enzymes. Structural modifications, such as incorporating fluorine atoms or using prodrug strategies (e.g., carbamate protection), could mitigate rapid metabolism .
Future Directions and Challenges
Target Optimization
Structure-activity relationship (SAR) studies should explore:
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Variation of the amine group: Tertiary amines or cyclic amines to modulate basicity.
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Heterocyclic fusion: Introducing thiazole or pyridine rings to enhance target selectivity .
Preclinical Development
Key challenges include:
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Synthetic scalability: Multi-step sequences may require flow chemistry approaches.
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Toxicity profiling: Primary amines can form reactive metabolites; thorough hepatotoxicity screening is essential.
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